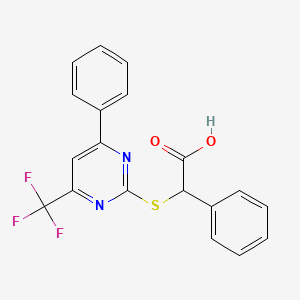![molecular formula C12H14ClN3O B12262905 5-Chloro-6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B12262905.png)
5-Chloro-6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cloro-6-{[(oxan-3-il)metil]amino}piridina-3-carbonitrilo es un compuesto químico que pertenece a la clase de los derivados de piridina. Este compuesto se caracteriza por la presencia de un grupo cloro en la posición 5, un grupo oxan-3-ilmetilamino en la posición 6 y un grupo carbonitrilo en la posición 3 del anillo de piridina. La estructura única de este compuesto lo convierte en un tema interesante para diversas aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Cloro-6-{[(oxan-3-il)metil]amino}piridina-3-carbonitrilo típicamente implica un proceso de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de piridina: El anillo de piridina se sintetiza a través de una serie de reacciones que involucran la condensación de materiales de partida apropiados.
Introducción del grupo cloro: El grupo cloro se introduce en la posición 5 del anillo de piridina utilizando agentes clorantes como el cloruro de tionilo o el pentacloruro de fósforo.
Aminación: El grupo oxan-3-ilmetilamino se introduce en la posición 6 mediante una reacción de sustitución nucleófila utilizando oxan-3-ilmetilamina.
Formación del grupo carbonitrilo: El grupo carbonitrilo se introduce en la posición 3 utilizando agentes cianurantes como el cianuro de sodio o el cianuro de potasio.
Métodos de producción industrial
La producción industrial de 5-Cloro-6-{[(oxan-3-il)metil]amino}piridina-3-carbonitrilo implica la ampliación del proceso de síntesis de laboratorio. Esto típicamente incluye la optimización de las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, para lograr mayores rendimientos y pureza. Los reactores de flujo continuo y los sistemas de síntesis automatizados se emplean a menudo para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Cloro-6-{[(oxan-3-il)metil]amino}piridina-3-carbonitrilo experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El grupo cloro puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; típicamente llevado a cabo en disolventes acuosos u orgánicos a temperaturas elevadas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio; generalmente realizado en disolventes anhidros bajo atmósfera inerte.
Sustitución: Nucleófilos como aminas, tioles o alcóxidos; las reacciones se llevan a cabo a menudo en disolventes apróticos polares como el dimetilsulfóxido (DMSO) o la dimetilformamida (DMF).
Principales productos formados
Oxidación: Formación de derivados oxidados como ácidos carboxílicos o aldehídos.
Reducción: Formación de derivados reducidos como aminas o alcoholes.
Sustitución: Formación de derivados de piridina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
5-Cloro-6-{[(oxan-3-il)metil]amino}piridina-3-carbonitrilo tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas y como un reactivo en diversas reacciones orgánicas.
Biología: Investigado por sus posibles actividades biológicas, como las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluido como un compuesto líder para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos especiales y como intermedio en la síntesis de agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 5-Cloro-6-{[(oxan-3-il)metil]amino}piridina-3-carbonitrilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos a través de:
Unión a enzimas: Inhibición o activación de enzimas específicas involucradas en vías metabólicas.
Interacción con receptores: Modulación de la actividad de los receptores en la superficie celular o dentro de la célula.
Disrupción de procesos celulares: Interferencia con procesos celulares como la replicación del ADN, la síntesis de proteínas o la señalización celular.
Comparación Con Compuestos Similares
Compuestos similares
5-Cloro-2-{[(oxan-3-il)metil]amino}piridina-3-carbonitrilo: Estructura similar pero con el grupo cloro en la posición 2.
6-{[(Oxan-3-il)metil]amino}piridina-3-carbonitrilo: Carece del grupo cloro.
5-Cloro-6-{[(metilamino)metil]amino}piridina-3-carbonitrilo: Estructura similar pero con un grupo metilamino en lugar de oxan-3-ilmetilamino.
Singularidad
5-Cloro-6-{[(oxan-3-il)metil]amino}piridina-3-carbonitrilo es único debido al posicionamiento específico de sus grupos funcionales, lo que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C12H14ClN3O |
|---|---|
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
5-chloro-6-(oxan-3-ylmethylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H14ClN3O/c13-11-4-10(5-14)7-16-12(11)15-6-9-2-1-3-17-8-9/h4,7,9H,1-3,6,8H2,(H,15,16) |
Clave InChI |
XLMFOBAUSCOXGW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(COC1)CNC2=C(C=C(C=N2)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12262824.png)
![4-{3-tert-butyl-2,4-dioxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12262826.png)
![2-(4-Fluorophenoxy)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B12262848.png)
![4-(4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12262853.png)
![4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B12262857.png)
![1-Ethyl-4-[4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B12262860.png)
![4-Methoxy-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12262864.png)
![2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12262867.png)
![1-(4-Fluorophenyl)-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B12262871.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12262877.png)

![1-({1-[(2-chlorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B12262899.png)
![4-Methyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12262902.png)

